molecular formula C17H17F3N4OS B2951321 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide CAS No. 2034251-10-8

2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide

Cat. No.: B2951321
CAS No.: 2034251-10-8
M. Wt: 382.41
InChI Key: OLSSCZGJBJYODB-UHFFFAOYSA-N
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Description

2-(Methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a nicotinamide core, a pyrrolidine ring, and a trifluoromethyl-substituted pyridine, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyridine derivative, the pyrrolidine ring can be constructed via cyclization reactions. For example, a precursor such as 2-(trifluoromethyl)pyridine can undergo a series of reactions including nucleophilic substitution and cyclization to form the pyrrolidine ring.

    Nicotinamide Coupling: The nicotinamide moiety can be introduced through amide bond formation. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond between the nicotinamide and the pyrrolidine derivative.

    Methylthio Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the nicotinamide moiety suggests it might have activity related to NAD+ metabolism, which is crucial in many cellular processes.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the nicotinamide moiety could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are involved in NAD+ metabolism.

    Pyrrolidine Derivatives: Compounds such as pyrrolidine dithiocarbamate, which is used in various chemical and biological applications.

    Trifluoromethyl-Substituted Compounds: Compounds like trifluoromethylbenzene, which are known for their unique chemical properties.

Uniqueness

What sets 2-(methylthio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)nicotinamide apart is the combination of these three functional groups in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

2-methylsulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4OS/c1-26-16-13(3-2-7-21-16)15(25)23-12-6-8-24(10-12)14-5-4-11(9-22-14)17(18,19)20/h2-5,7,9,12H,6,8,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSSCZGJBJYODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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